molecular formula C8H8FNO2 B8268799 Methyl 5-fluoro-2-methylisonicotinate CAS No. 885588-15-8

Methyl 5-fluoro-2-methylisonicotinate

Cat. No.: B8268799
CAS No.: 885588-15-8
M. Wt: 169.15 g/mol
InChI Key: MWNQVBSKYLSQGC-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methylisonicotinate is a fluorinated pyridine derivative with a methyl ester group at position 4 and substituents at positions 2 (methyl) and 5 (fluoro) on the aromatic ring. Replacing the methoxy group (OCH₃) with a methyl (CH₃) reduces the molecular weight to approximately 169.15 g/mol (C₈H₈FNO₂), altering its physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNQVBSKYLSQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245570
Record name Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885588-15-8
Record name Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885588-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-2-methylisonicotinate typically involves the esterification of 5-fluoro-2-methylisonicotinic acid. One common method includes the reaction of 5-fluoro-2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methylisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: 5-fluoro-2-methylisonicotinic acid.

    Reduction: 5-fluoro-2-methylisonicotinyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-2-methylisonicotinate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

  • Antiviral Agents : The compound has been investigated for its role in synthesizing antiviral agents. For instance, derivatives of isonicotinate have shown efficacy against HIV-1 integrase, making this compound a potential precursor in developing new antiviral drugs .
  • Anticancer Research : There is emerging evidence that compounds derived from this compound exhibit anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells by binding to microtubules and inhibiting tubulin polymerization .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the creation of more complex structures.

  • Synthesis of Heterocycles : this compound can be transformed into various heterocyclic compounds, which are essential frameworks in many pharmaceuticals. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability .
  • Fluorinated Building Blocks : As a fluorinated derivative, it is used to introduce fluorine into organic molecules, which can significantly alter their pharmacokinetic properties and biological activity. Fluorination is known to improve the lipophilicity and bioavailability of drug candidates .

The biological activities of this compound are notable, particularly in its interactions with cellular systems.

  • Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating significant inhibitory effects, which could lead to the development of new antibiotics .
  • Anticancer Properties : In vitro studies have highlighted the potential anticancer effects of related compounds. For example, certain complexes derived from this compound exhibited cytotoxicity against several human cancer cell lines, suggesting its utility in cancer therapy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Unterlass et al., 2018Antiviral ActivityDemonstrated synthesis of benzamide derivatives with antiviral properties against HIV .
Elhemely et al., 2022Anticancer ActivityReported that isoquinolinone derivatives bind to microtubules and induce apoptosis in cancer cells .
PMC3103189Antibacterial ActivityEvaluated a series of compounds for their antibacterial efficacy against Gram-positive strains .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-methylisonicotinate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares Methyl 5-fluoro-2-methylisonicotinate (hypothetical) with structurally related compounds, highlighting substituent-driven differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Applications/Notes
This compound* C₈H₈FNO₂ ~169.15 2-CH₃, 5-F N/A Pharmaceutical intermediates
Methyl 2-chloro-5-fluoronicotinate C₇H₅ClFNO₂ 189.57 2-Cl, 5-F 847729-27-5 Agrochemical synthesis
Methyl 5-fluoro-2-methoxyisonicotinate C₈H₈FNO₃ 185.15 2-OCH₃, 5-F 1214346-01-6 Solubility studies; research use
Methyl 2-amino-5-fluoroisonicotinate C₇H₇FN₂O₂ 170.14 2-NH₂, 5-F 1380331-29-2 Drug discovery; kinase inhibitors
Methyl 2,5-dichloroisonicotinate C₇H₅Cl₂NO₂ 206.03 2-Cl, 5-Cl 1060810-03-8 Reactive intermediate
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate C₈H₅F₄NO₂ 223.13 2-CF₃, 5-F 1803834-94-7 Anti-inflammatory/neuroprotective research

*Hypothetical data inferred from structural analogues.

Key Observations:

Substituent Electronegativity :

  • Fluorine (F) at position 5 enhances metabolic stability and binding affinity in drug-receptor interactions due to its electronegativity .
  • Chlorine (Cl) in Methyl 2-chloro-5-fluoronicotinate increases molecular weight and lipophilicity compared to methyl or methoxy groups, favoring agrochemical applications .

Steric and Solubility Effects :

  • The methoxy group (OCH₃) in Methyl 5-fluoro-2-methoxyisonicotinate improves aqueous solubility compared to the methyl analogue but reduces membrane permeability .
  • The trifluoromethyl (CF₃) group in Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate significantly boosts lipophilicity, enhancing blood-brain barrier penetration for neuroprotective studies .

Bioactivity: Amino-substituted derivatives (e.g., Methyl 2-amino-5-fluoroisonicotinate) serve as precursors for kinase inhibitors, leveraging the NH₂ group for hydrogen bonding in active sites . Dichloro analogues (e.g., Methyl 2,5-dichloroisonicotinate) exhibit higher reactivity in cross-coupling reactions due to the electron-withdrawing effects of Cl .

Physicochemical and Application Differences

  • Volatility and Stability : Methyl esters generally exhibit lower volatility compared to free acids, making them suitable for synthetic intermediates. Fluorine further stabilizes the molecule against oxidative degradation .
  • Synthetic Utility : Chloro and bromo substituents (e.g., 2-Bromo-5-chloroisonicotinic acid, CAS 623585-74-0 ) are preferred in Pd-catalyzed couplings, whereas fluoro/methyl groups are leveraged for direct functionalization.

Biological Activity

Methyl 5-fluoro-2-methylisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

C8H8FN1O2\text{C}_8\text{H}_8\text{F}\text{N}_1\text{O}_2

The presence of the fluorine atom at the 5-position enhances the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Receptor Binding : The compound is hypothesized to act as an antagonist for certain receptors involved in pain sensation and thermoregulation.
  • DNA Intercalation : Some studies suggest that it may exhibit DNA intercalation properties, similar to other fluorinated compounds, which can lead to anticancer activity by disrupting DNA replication in cancer cells.

Anticancer Activity

A study conducted on organometallic complexes containing this compound demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC50 (μM)Notes
BEL-74028.1High sensitivity to the compound
A2780 (Ovarian)16.2Moderate sensitivity
A549 (Lung)10.5Effective against lung carcinoma
HCT116 (Colon)3.4Most sensitive among tested cell lines

These findings indicate that this compound and its derivatives could serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study assessed its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

  • Cytotoxicity Study : An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent response, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze cell viability and apoptosis markers.
  • Mechanistic Insights : Research into the mechanism of action indicated that this compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production. This oxidative stress is believed to play a crucial role in its anticancer activity.
  • Synergistic Effects : A combination therapy study demonstrated that when used alongside established chemotherapeutics, this compound enhanced the efficacy of these drugs in resistant cancer cell lines, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-fluoro-2-methylisonicotinate, and how can intermediates be characterized?

  • Answer : Synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. For example, nucleophilic substitution or esterification reactions under anhydrous conditions using catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide). Intermediates such as 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) should be characterized via 1H/13C NMR for structural confirmation and HPLC for purity assessment (>90% by area normalization) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer : Follow GHS hazard guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~207–209°C) .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. Which analytical techniques are essential for verifying the identity and purity of this compound?

  • Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 198.19 g/mol for related analogs) .
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 82–83°C for structurally similar esters) to literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Answer : Design controlled stability studies:

  • Experimental Setup : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours.
  • Analysis : Monitor degradation via UPLC-MS/MS to quantify parent compound loss and identify degradation products (e.g., hydrolysis to carboxylic acid derivatives). Conflicting data may arise from differences in solvent systems or impurity profiles; use accelerated stability testing (ICH Q1A guidelines) to standardize conditions .

Q. What experimental strategies are recommended for studying the reactivity of the fluorinated methyl group in cross-coupling reactions?

  • Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways via NMR or LC-MS .
  • Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts in Suzuki-Miyaura or Ullmann couplings. Optimize parameters (temperature, solvent polarity) to enhance yield and selectivity.
  • Computational Modeling : Apply DFT calculations to predict transition states and regioselectivity .

Q. How should environmental impact assessments be designed to evaluate the ecotoxicity of this compound?

  • Answer :

  • Toxicity Testing : Use Daphnia magna (acute immobilization) and Aliivibrio fischeri (bioluminescence inhibition) assays to assess aquatic toxicity .
  • Degradation Studies : Perform photolysis (UV light) and hydrolysis (pH 7–9) experiments to estimate half-lives.
  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Methodological Notes

  • Data Presentation : Use tables to summarize analytical results (e.g., retention times, spectral peaks) and avoid redundancy with figures .
  • Literature Review : Prioritize peer-reviewed journals over vendor catalogs; cross-reference CAS registry numbers (e.g., 2459-09-8 for methyl isonicotinate analogs) to validate claims .
  • Ethical Compliance : Dispose of waste via certified hazardous waste contractors, adhering to local regulations for halogenated organics .

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